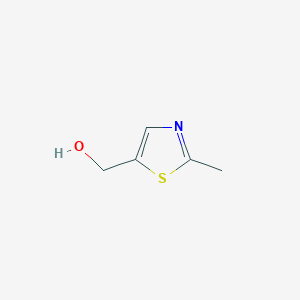

(2-Methyl-1,3-thiazol-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNOVENEUBRGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510393 | |

| Record name | (2-Methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56012-38-5 | |

| Record name | (2-Methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-thiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methyl-1,3-thiazol-5-yl)methanol CAS number and properties

CAS Number: 56012-38-5

This technical guide provides a comprehensive overview of (2-Methyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its current understanding within the context of medicinal chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇NOS | PubChem[1] |

| Molecular Weight | 129.18 g/mol | PubChem[1] |

| CAS Number | 56012-38-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=NC=C(S1)CO | PubChem[1] |

| InChI | InChI=1S/C5H7NOS/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3 | PubChem[1] |

| InChIKey | UGNOVENEUBRGNI-UHFFFAOYSA-N | PubChem[1] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. The values presented are primarily computed estimates.

Safety and Handling

This compound is classified as a hazardous substance.[1]

GHS Hazard Statements:

-

H318: Causes serious eye damage.[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

It is imperative to handle this compound in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis

A common synthetic route to this compound involves the reduction of a corresponding ester, such as methyl 2-methylthiazole-5-carboxylate.

Experimental Protocol: Reduction of Methyl 2-methylthiazole-5-carboxylate

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

-

Methyl 2-methylthiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve methyl 2-methylthiazole-5-carboxylate in anhydrous THF.

-

Add the solution of the ester dropwise to the cooled LiAlH₄ suspension via a dropping funnel, maintaining a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

-

Filter the resulting mixture to remove the inorganic salts.

-

Wash the filter cake with diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Applications in Drug Development

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds. While specific signaling pathways for this compound are not well-documented, its structural motifs suggest potential applications as a building block in the synthesis of larger, more complex molecules with therapeutic potential. Thiazole derivatives have been investigated for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The hydroxymethyl group at the 5-position of this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic building block with potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its physical properties is yet to be established in the public literature, its synthesis is achievable through standard laboratory procedures. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

(2-Methyl-1,3-thiazol-5-yl)methanol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic approach for (2-Methyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.

The chemical structure consists of a 1,3-thiazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Weight | 129.18 g/mol | [1] |

| Exact Mass | 129.02483502 Da | [1] |

| XLogP3-AA (LogP) | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 61.4 Ų | [1] |

| Complexity | 78.8 | [1] |

Data sourced from PubChem and are computationally generated.[1]

Synthesis and Experimental Protocols

A representative experimental protocol for a structurally similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, is provided below as a model for the reduction step.[2]

Model Experimental Protocol: Reduction of a Thiazole Ester

-

Reaction Setup: A solution of the starting ester (e.g., ethyl 2-methyl-1,3-thiazole-5-carboxylate) in an anhydrous solvent like tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., argon) and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2 molar equivalents) is added dropwise to the stirred solution of the ester.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified period (e.g., 1.5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water and then a suitable organic solvent such as ethyl acetate.

-

Workup and Isolation: Anhydrous sodium sulfate is added to the mixture to remove excess water. The mixture is then stirred, filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to afford the pure this compound.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

References

Spectroscopic Profile of (2-Methyl-1,3-thiazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide provides a summary of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 | s | 1H | H4 (thiazole ring) |

| ~4.7 | d | 2H | -CH₂OH |

| ~3.5 | t | 1H | -OH |

| ~2.7 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~165 | C2 (thiazole ring) |

| ~145 | C5 (thiazole ring) |

| ~120 | C4 (thiazole ring) |

| ~60 | -CH₂OH |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | High | [M]⁺ (Molecular Ion) |

| 112 | Medium | [M-OH]⁺ |

| 100 | High | [M-CH₂OH]⁺ |

| 85 | Medium | [M-CH₂OH-CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Calibration: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

-

Mortar and pestle

-

KBr powder (for pellet method)

-

Volatile solvent (e.g., methanol, for thin film method)

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

Procedure (Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

-

Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization.

An In-depth Technical Guide to the Solubility and Stability of (2-Methyl-1,3-thiazol-5-yl)methanol

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound (2-Methyl-1,3-thiazol-5-yl)methanol. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation structures.

Physicochemical Properties

This compound is a small heterocyclic organic compound. A summary of its key computed physicochemical properties is presented below.[1]

| Property | Value | Source |

| Molecular Formula | C5H7NOS | PubChem[1] |

| Molecular Weight | 129.18 g/mol | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Solubility Data

Table 1: Expected Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||

| 0.1 N HCl (pH 1.2) | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to sediment.[3]

-

Carefully withdraw a known volume of the supernatant.

-

Immediately separate the dissolved compound from the undissolved solid by either centrifugation or filtration through a 0.22 µm filter. This step is critical to prevent overestimation of solubility.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Data

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8]

Table 2: Expected Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24, 48 | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24, 48 | 60 | |||

| Oxidative | 3% H₂O₂ | 2, 8, 24, 48 | Room Temp | |||

| Thermal | Solid State | 24, 48, 72 | 80 | |||

| Photolytic | Solid State & Solution | ICH Q1B exposure | Room Temp |

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV method

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of base, and dilute for analysis.[6]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of acid, and dilute for analysis.[6]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points and dilute for analysis.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a thermostatic oven. Withdraw samples at specified time points, dissolve in a suitable solvent, and dilute for analysis.[6]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.[9][10][11]

-

Determine the percentage of degradation and identify the retention times of any new peaks corresponding to degradation products.

-

Caption: Workflow for Forced Degradation Studies.

References

- 1. This compound | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Synthesis of (2-Methyl-1,3-thiazol-5-yl)methanol from Basic Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and well-established synthetic pathway for the preparation of (2-Methyl-1,3-thiazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is broken down into two primary stages: the construction of the thiazole core via the Hantzsch synthesis, followed by the reduction of the resulting ester to the target primary alcohol. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with readily available starting materials. The overall transformation is depicted in the workflow diagram below. The initial step involves the formation of ethyl 2-methyl-1,3-thiazole-5-carboxylate through a Hantzsch thiazole synthesis. This is followed by the reduction of the ester functional group to the corresponding primary alcohol using a powerful reducing agent.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

The formation of the thiazole ring is accomplished via the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. In this protocol, ethyl acetoacetate is first halogenated to form an intermediate, which then undergoes cyclocondensation with thioacetamide. This can be performed as a one-pot reaction.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS) or Sulfuryl Chloride (SO₂Cl₂)

-

Thioacetamide

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in a mixture of water and THF at a temperature below 0°C, N-bromosuccinimide (1.2 eq) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the formation of the intermediate ethyl 2-bromoacetoacetate is complete, thioacetamide (1.0 eq) is added to the mixture.

-

The reaction is then heated to 80°C and refluxed for 2 hours.

-

After cooling, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure ethyl 2-methyl-1,3-thiazole-5-carboxylate.

A similar procedure can be followed using sulfuryl chloride for the chlorination of ethyl acetoacetate to yield ethyl 2-chloroacetoacetate as the intermediate.

Step 2: Synthesis of this compound

The reduction of the ester group in ethyl 2-methyl-1,3-thiazole-5-carboxylate to a primary alcohol is achieved using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

-

Ethyl 2-methyl-1,3-thiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a stirred solution of ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), a solution of LiAlH₄ (2.0 eq) in THF is added dropwise.

-

The resulting mixture is stirred at 0°C for 1.5 hours.

-

The reaction is then carefully quenched by the sequential and slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Ethyl acetate and anhydrous sodium sulfate are added to the mixture, and it is stirred for 15 minutes.

-

The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | Ethyl acetoacetate, NBS, Thioacetamide | Water/THF | 0 to 80 | 4 | ~70-80 |

| 2 | Ester Reduction | Ethyl 2-methyl-1,3-thiazole-5-carboxylate, LiAlH₄ | Anhydrous THF | 0 | 1.5 | ~85-95 |

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-defined mechanism involving nucleophilic attack, cyclization, and dehydration.

An In-depth Technical Guide to the Biological Activity of Thiazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds.[1][2][3] Thiazole-containing molecules are found in natural products like vitamin B1 (thiamine) and are integral to numerous FDA-approved drugs, showcasing a broad spectrum of pharmacological activities.[1][2][4] These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects, making thiazole a privileged structure in the design and development of novel therapeutic agents.[1][3][4][5] This guide provides a comprehensive overview of the diverse biological activities of thiazole derivatives, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathways.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as tubulin polymerization, protein kinases, and topoisomerases, as well as the induction of apoptosis.[7][8] Several clinically used anticancer drugs, such as Dasatinib and Tiazofurin, feature the thiazole nucleus, underscoring its therapeutic importance.[1][2]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 | [9] |

| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | [9] | |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [9] |

| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [9] | |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [9] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [9] | |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 | [10] |

| A549 (Lung) | 0.97 ± 0.13 | Colchicine | 9.1 | [10] | |

| Cu(L1)₂Cl₂ | MCF-7 (Breast) | 105.6 | - | - | [11] |

| Cu(L3)Cl₂ | MCF-7 (Breast) | 82.64 | - | - | [11] |

| IVc | MCF-7 (Breast) | 126.98 | 5-Fluorouracil | 69.64 | [12] |

Signaling Pathway: Tubulin Polymerization Inhibition

A significant mechanism of action for several anticancer thiazole derivatives is the disruption of microtubule dynamics, which are crucial for cell division. These compounds can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Thiazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Thiazole-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][4] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell division processes.[13] For instance, some thiazole derivatives have been shown to inhibit FtsZ polymerization, a crucial step in bacterial cell division.[13]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

| 11 | S. aureus | 150-200 | Ofloxacin | 10 | [14] |

| E. coli | 150-200 | Ofloxacin | 10 | [14] | |

| A. niger | 150-200 | Ketoconazole | 10 | [14] | |

| 12 | S. aureus | 125-150 | Ofloxacin | 10 | [14] |

| E. coli | 125-150 | Ofloxacin | 10 | [14] | |

| A. niger | 125-150 | Ketoconazole | 10 | [14] | |

| 13 | S. aureus | 50-75 | Ofloxacin | 10 | [14] |

| E. coli | 50-75 | Ofloxacin | 10 | [14] | |

| A. niger | 50-75 | Ketoconazole | 10 | [14] | |

| 14 | S. aureus | 50-75 | Ofloxacin | 10 | [14] |

| E. coli | 50-75 | Ofloxacin | 10 | [14] | |

| A. niger | 50-75 | Ketoconazole | 10 | [14] | |

| 16 | E. coli | 1.56 | - | - | [15] |

| P. aeruginosa | 6.25 | - | - | [15] | |

| B. subtilis | 1.56 | - | - | [15] | |

| S. aureus | 3.12 | - | - | [15] | |

| 3 | Various Bacteria | 230-700 | - | - | [16] |

| 9 | Various Fungi | 60-230 | - | - | [16] |

Experimental Workflow: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties.[17] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][19] By inhibiting these enzymes, thiazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some derivatives also act by reducing nitric oxide (NO) synthesis through the inhibition of inducible nitric oxide synthase (iNOS).[20]

Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives

The following table shows the percentage of inflammation inhibition by certain thiazole compounds in the carrageenan-induced rat paw edema model.

| Compound ID | Dose | Time (h) | % Inhibition | Reference Compound | % Inhibition | Source |

| 3c | - | - | 44% | Nimesulide | - | [17] |

| 3d | - | - | 41% | Nimesulide | - | [17] |

Signaling Pathway: COX/LOX Inhibition

The arachidonic acid cascade is a primary target for anti-inflammatory drugs. Thiazole derivatives can inhibit COX and LOX enzymes, thereby blocking the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Caption: Thiazole derivatives can inhibit COX and LOX enzymes to reduce inflammation.

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21][22] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[21][22]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[21]

-

Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[21][23]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.[21][24]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[24] Cell viability is expressed as a percentage relative to untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]

Protocol:

-

Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiazole compound in a suitable broth medium in a 96-well microtiter plate.[25][27]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.[25][28]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[25][27] Include positive (microbe, no compound) and negative (broth only) controls.[25]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[28][29]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[25][28]

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[30][31]

Protocol:

-

Animal Dosing: Administer the test thiazole compound to rodents (rats or mice) via a suitable route (e.g., oral or intraperitoneal).[32] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[32][33]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation.[31][32][34]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[32]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[33]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. kuey.net [kuey.net]

- 3. ijrpr.com [ijrpr.com]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. clyte.tech [clyte.tech]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. MIC determination by broth microdilution. [bio-protocol.org]

- 30. benchchem.com [benchchem.com]

- 31. inotiv.com [inotiv.com]

- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Chemistry and Reactivity of Thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone of medicinal chemistry and drug development. Its unique structural and electronic properties confer a wide range of biological activities, making it a privileged scaffold in numerous approved drugs. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of thiazole, its reactivity, and key synthetic methodologies, tailored for researchers, scientists, and professionals in the field of drug discovery.

Structure and Physicochemical Properties of Thiazole

The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization, which imparts considerable stability. This aromaticity is greater than that of the corresponding oxazoles.

Nomenclature and Structure

According to IUPAC nomenclature, the parent compound is named 1,3-thiazole. The numbering of the ring atoms starts from the sulfur atom and proceeds towards the nitrogen atom.

Physicochemical Properties

Thiazole is a pale yellow liquid with a pyridine-like odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NS | |

| Molar Mass | 85.13 g/mol | |

| Boiling Point | 116-118 °C | |

| Density | 1.198 g/cm³ | |

| pKa (of conjugate acid) | 2.5 | |

| Solubility | Sparingly soluble in water, soluble in alcohol and ether. |

Table 1: Physicochemical Properties of Thiazole

The pKa of the conjugate acid indicates that thiazole is a weak base.

Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is dictated by the electron-withdrawing effect of the nitrogen atom and the electron-donating nature of the sulfur atom. This results in a nuanced reactivity profile, with distinct sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. The preferred site of attack for electrophiles is the C5 position, which has the highest electron density.

-

Halogenation: Direct halogenation of thiazole can be challenging. However, brom

Commercial Sourcing and Technical Profile of (2-Methyl-1,3-thiazol-5-yl)methanol: A Guide for Researchers

Introduction: (2-Methyl-1,3-thiazol-5-yl)methanol, a key heterocyclic building block, is gaining increasing attention in the fields of medicinal chemistry and drug discovery. Its substituted thiazole core is a prevalent motif in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, alongside a summary of its synthesis, and a discussion of the broader biological significance of thiazole-containing molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Commercial Availability

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of commercial suppliers, catering to various scales of research needs, from milligrams for initial screening to larger quantities for lead optimization studies. A summary of representative suppliers and their offerings is presented in Table 1. Researchers are advised to contact suppliers directly for the most current pricing and availability information.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Apollo Scientific | 56012-38-5 | 129.18 | Not Specified | 100mg, 250mg, 1g, 5g |

| Santa Cruz Biotechnology | 56012-38-5 | 129.18 | Not Specified | Inquire |

| Compound Net Biotechnology Inc. (via Echemi) | 56012-38-5 | 129.18 | Industrial Grade | Inquire |

| BLD Pharm | 56012-38-5 | 129.18 | Not Specified | Inquire |

| ChemicalBook | Not a direct supplier, but lists multiple vendors | 129.18 | Varies by supplier | Varies by supplier |

| PubChem | Not a direct supplier, but lists multiple vendors | 129.18 | Varies by supplier | Varies by supplier |

Table 1: Commercial Suppliers of this compound. This table provides a non-exhaustive list of commercial sources for the target compound. Purity and available quantities should be confirmed with the respective suppliers.

Synthesis and Characterization

A common synthetic route to this compound involves the reduction of a corresponding ester, such as methyl 2-methylthiazole-5-carboxylate.

A representative experimental protocol for a similar transformation, the synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, is described below. This can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of a Thiazole Methanol Derivative

To a stirred solution of the corresponding ethyl ester (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, a 2M solution of lithium aluminum hydride (LiAlH4) in THF (2.0 equivalents) is added. The resulting mixture is stirred under an inert atmosphere (e.g., argon) at 0 °C for approximately 1.5 hours. The reaction is then carefully quenched by the sequential addition of water and an organic solvent such as ethyl acetate, followed by a drying agent like anhydrous sodium sulfate. The mixture is stirred for an additional 15 minutes before being filtered and concentrated under reduced pressure to yield the crude product. Purification can be achieved through techniques such as column chromatography.

A Deep Dive into the Synthetic Routes of Functionalized Thiazoles: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of functionalized thiazoles is a critical endeavor. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth review of the primary synthetic routes to functionalized thiazoles, presenting comparative quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid in methodological selection and application.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the thiazole ring can be achieved through several key methodologies, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The most prominent methods include the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis, alongside modern advancements such as microwave-assisted and metal-catalyzed approaches.

Data Presentation: Comparison of Key Thiazole Synthesis Routes

The following tables summarize the key quantitative parameters of the discussed synthetic routes, offering a clear comparison to inform experimental design.

Table 1: Hantzsch Thiazole Synthesis & its Microwave-Assisted Variant

| Parameter | Conventional Hantzsch Synthesis | Microwave-Assisted Hantzsch Synthesis |

| Starting Materials | α-Haloketone, Thioamide/Thiourea | α-Haloketone, Thioamide/Thiourea |

| Key Reagents | Base (e.g., Na2CO3), Iodine | Iodine |

| Typical Reaction Time | 30 min - 12 h | 5 - 30 min[1] |

| Typical Temperature | Room Temperature - Reflux | 90 - 170°C |

| Typical Yield (%) | 65 - 99%[2] | 89 - 95%[1] |

Table 2: Cook-Heilbron and Gabriel Thiazole Syntheses

| Parameter | Cook-Heilbron Synthesis | Gabriel Synthesis |

| Starting Materials | α-Aminonitrile, Carbon Disulfide/Dithioacids | α-Acylamino ketone |

| Key Reagents | - | Phosphorus Pentasulfide (P4S10) |

| Typical Reaction Time | Not specified | Not specified |

| Typical Temperature | Room Temperature[3] | ~170 °C[4] |

| Typical Yield (%) | "Significant"[3] | Not specified |

Key Synthetic Routes and Experimental Protocols

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is the most widely known and versatile method for preparing thiazoles.[4] It involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[4]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [5]

-

Materials: 2-bromoacetophenone (5.0 mmol), thiourea (7.5 mmol), methanol (5 mL), 5% Sodium Carbonate solution (20 mL).

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing the 5% Na2CO3 solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Air dry the collected solid on a tared watchglass to obtain the product.

-

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide or dithioacids under mild, often aqueous, conditions at room temperature.[3] This method is particularly useful for the synthesis of 5-amino substituted thiazoles, which were a relatively unknown class of compounds before this discovery.[3]

Detailed Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole [3]

-

Materials: Dithiophenylacetic acid, aminoacetonitrile.

-

Procedure:

-

React dithiophenylacetic acid with aminoacetonitrile. The original literature suggests this is performed under mild conditions, likely at or near room temperature in a suitable solvent. Further optimization of solvent and reaction time may be necessary depending on the specific substrates.

-

Work-up would typically involve extraction and purification by crystallization or chromatography.

-

The Gabriel Thiazole Synthesis

The Gabriel synthesis offers a method for producing 2,5-disubstituted thiazoles by the cyclization of α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide (P4S10), at elevated temperatures.[4]

Detailed Experimental Protocol: General Procedure [4]

-

Materials: α-Acylamino ketone, Phosphorus Pentasulfide (P4S10).

-

Procedure:

-

Combine the α-acylamino ketone with a stoichiometric amount of phosphorus pentasulfide.

-

Heat the mixture to approximately 170°C.

-

The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled and subjected to a work-up procedure, which may involve quenching with a basic solution and extraction, followed by purification.

-

Modern Synthetic Approaches

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[6] The Hantzsch thiazole synthesis is particularly amenable to microwave conditions.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [1]

-

Materials: Appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, substituted thiourea, methanol.

-

Procedure:

-

In a microwave reactor vessel, combine the ethanone derivative and the substituted thiourea in methanol.

-

Irradiate the mixture at 90°C for 30 minutes.

-

After cooling, the product precipitates and can be collected by filtration.

-

The crude product can be purified by washing with a suitable solvent like cold ethanol.

-

Notably, conventional heating for this reaction required 8 hours and resulted in lower yields.[1]

-

Metal-Catalyzed Synthesis:

Various metal-catalyzed cross-coupling reactions have been developed for the synthesis of functionalized thiazoles, allowing for the introduction of a wide range of substituents with high precision.

Mandatory Visualizations

Signaling Pathway: Thiazole Derivatives as PI3K/Akt/mTOR Inhibitors

Many functionalized thiazole derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Workflow for Thiazole Synthesis

The general workflow for the synthesis, purification, and characterization of functionalized thiazoles is a multistep process crucial for obtaining pure compounds for biological evaluation.

Caption: General experimental workflow for the synthesis and purification of functionalized thiazoles.

Logical Relationships in Hantzsch Thiazole Synthesis

The Hantzsch synthesis follows a clear logical progression from reactants to the final thiazole product.

Caption: Logical flow of the Hantzsch thiazole synthesis.

Conclusion

The synthesis of functionalized thiazoles remains a vibrant and essential area of research in medicinal chemistry. While classical methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses provide foundational routes to this important heterocyclic core, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of efficiency and sustainability. The ability of thiazole derivatives to modulate key biological pathways, such as the PI3K/Akt/mTOR signaling cascade, underscores their therapeutic potential. This guide provides researchers with a comprehensive overview of the available synthetic methodologies, supported by quantitative data and practical protocols, to facilitate the development of novel thiazole-based therapeutics.

References

- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for (2-Methyl-1,3-thiazol-5-yl)methanol: An Essential Intermediate for Pharmaceutical Research

Abstract

(2-Methyl-1,3-thiazol-5-yl)methanol is a key building block in the synthesis of various pharmaceutically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the reduction of 2-methyl-1,3-thiazole-5-carbaldehyde. The described method utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the final product. This protocol is intended for researchers and professionals in drug development and medicinal chemistry.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of bioactive molecules, exhibiting a wide range of therapeutic properties. Specifically, functionalized 2-methylthiazoles are integral components of numerous developmental drug candidates. This compound serves as a crucial intermediate, enabling the introduction of a hydroxymethyl group at the C5 position of the thiazole ring, which can be further elaborated to construct more complex molecular architectures. The presented protocol offers a reliable and straightforward method for the preparation of this important synthetic precursor.

Reaction Scheme

The synthesis of this compound is achieved through the reduction of the corresponding aldehyde using sodium borohydride in methanol.

Figure 1: Chemical equation for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value |

| Starting Material | 2-Methyl-1,3-thiazole-5-carbaldehyde |

| Molecular Weight | 127.16 g/mol |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Molecular Weight | 37.83 g/mol |

| Molar Equivalents | 1.2 eq |

| Product | This compound |

| Molecular Weight | 129.18 g/mol [1] |

| Theoretical Yield | 1.02 g (based on 1 g of starting material) |

| Typical Experimental Yield | 85-95% |

| Purity (by NMR) | >95% |

Experimental Protocol

Materials:

-

2-Methyl-1,3-thiazole-5-carbaldehyde (1.0 g, 7.86 mmol)

-

Sodium borohydride (NaBH₄) (0.36 g, 9.44 mmol)

-

Methanol (MeOH), anhydrous (20 mL)

-

Deionized water (20 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-thiazole-5-carbaldehyde (1.0 g, 7.86 mmol).

-

Dissolution: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.36 g, 9.44 mmol) to the stirred solution in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The starting material (aldehyde) should be consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) at 0 °C.

-

Acidification: Adjust the pH of the solution to ~7 by the dropwise addition of 1 M HCl.

-

Extraction: Transfer the mixture to a 100 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.58 (s, 1H, H-4), 4.75 (s, 2H, -CH₂OH), 2.69 (s, 3H, -CH₃), 2.10 (br s, 1H, -OH).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.0 (C-2), 140.0 (C-5), 138.5 (C-4), 57.0 (-CH₂OH), 19.0 (-CH₃).

-

Mass Spectrometry (ESI-MS): m/z 130.0 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

This detailed protocol provides a robust and reproducible method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development.

References

Application Notes and Protocols: Derivatization of (2-Methyl-1,3-thiazol-5-yl)methanol for Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Derivatives of the thiazole nucleus have been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[2][3] The compound (2-Methyl-1,3-thiazol-5-yl)methanol presents a versatile scaffold for chemical modification, particularly at its primary hydroxyl group. Derivatization at this position allows for the systematic alteration of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which can in turn modulate biological activity and target specificity.

These application notes provide detailed protocols for the derivatization of this compound via esterification and etherification, and subsequent evaluation of the resulting derivatives in relevant anticancer and antimicrobial bioassays.

Derivatization Strategies

The primary alcohol of this compound is amenable to a variety of chemical transformations. Two common and effective strategies for creating a library of derivatives for biological screening are esterification and etherification.

Workflow for Derivatization and Bioassay Screening

Caption: Workflow from derivatization to lead compound identification.

Experimental Protocols

Protocol 1: Synthesis of (2-Methyl-1,3-thiazol-5-yl)methyl Esters (General Procedure)

This protocol describes a general method for the esterification of this compound with various carboxylic acids.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of (2-Methyl-1,3-thiazol-5-yl)methyl Ethers (General Procedure)

This protocol outlines a general method for the etherification of this compound with various alkyl halides.

Materials:

-

This compound

-

Alkyl halide of choice (e.g., benzyl bromide, methyl iodide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the final product by NMR and mass spectrometry.

Bioassay Protocols

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the synthesized thiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for assessing the antimicrobial activity of the synthesized thiazole derivatives.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

In a 96-well plate, add 100 µL of sterile broth to each well.

-

Add 100 µL of the test compound at its highest concentration to the first well and perform a two-fold serial dilution across the plate.

-

Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the diluted inoculum to each well. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates growth. The MIC is the lowest concentration where no color change is observed.

Data Presentation

Quantitative data from the bioassays should be summarized for clear comparison. The following tables provide templates for presenting cytotoxicity and antimicrobial data for a hypothetical library of derivatives of this compound. The data presented are representative values for illustrative purposes, based on published data for structurally related thiazole compounds.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Thiazole Derivatives

| Compound ID | R Group (Ester/Ether) | Cell Line | IC₅₀ (µM)[4] |

| Parent | -H | MCF-7 | >100 |

| Ester-1 | -C(O)Ph | MCF-7 | 15.2 |

| Ester-2 | -C(O)CH₃ | MCF-7 | 45.8 |

| Ester-3 | -C(O)-4-Cl-Ph | MCF-7 | 8.5 |

| Ether-1 | -CH₂Ph | MCF-7 | 22.1 |

| Ether-2 | -CH₃ | MCF-7 | 68.3 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.9 |

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives

| Compound ID | R Group (Ester/Ether) | S. aureus MIC (µg/mL)[5] | E. coli MIC (µg/mL)[5] | C. albicans MIC (µg/mL)[5] |

| Parent | -H | >256 | >256 | 128 |

| Ester-1 | -C(O)Ph | 64 | 128 | 32 |

| Ester-2 | -C(O)CH₃ | 128 | 256 | 64 |

| Ester-3 | -C(O)-4-Cl-Ph | 32 | 64 | 16 |

| Ether-1 | -CH₂Ph | 128 | 128 | 64 |

| Ether-2 | -CH₃ | 256 | >256 | 128 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 8 |

Putative Signaling Pathways and Mechanisms of Action

Anticancer Activity: PI3K/Akt/mTOR Pathway

Many thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6] This pathway plays a crucial role in cell proliferation, survival, and angiogenesis. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Antimicrobial Mechanism of Action

The antimicrobial effects of thiazole derivatives can be attributed to various mechanisms. In bacteria, inhibition of enzymes essential for cell wall biosynthesis, such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB), is a potential target. In fungi, a common mechanism is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: Putative antimicrobial mechanisms of action for thiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Use of Thiazole-based Methanol Derivatives in the Synthesis of Ritonavir Intermediates

Audience: Researchers, scientists, and drug development professionals.